4-Quinolinesulfonamide
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Overview
Description
4-Quinolinesulfonamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a sulfonamide group attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinesulfonamide typically involves the acylation of aminoquinoline followed by complexation with metal acetates or chlorides. One common method includes the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst . Another method involves the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by an intramolecular Friedel–Crafts reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents such as Hantzsch esters.
Substitution: Electrophilic substitution reactions, including nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hantzsch esters, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinolines.
Substitution: Nitrated, halogenated, and sulfonated quinoline derivatives.
Scientific Research Applications
4-Quinolinesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-quinolinesulfonamide involves its interaction with specific molecular targets. For instance, in its anticancer application, it acts as an inhibitor of Rho-associated protein kinase, disrupting the signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Sulfonamide: Known for its antibacterial properties and used in various therapeutic applications.
Fluoroquinolones: A class of antibiotics derived from quinoline with enhanced antimicrobial activity.
Uniqueness: 4-Quinolinesulfonamide is unique due to its combined structural features of quinoline and sulfonamide, which confer a broad spectrum of biological activities. Its ability to form hybrid molecules with other pharmacophores further enhances its therapeutic potential .
Properties
CAS No. |
270902-37-9 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
quinoline-4-sulfonamide |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,(H2,10,12,13) |
InChI Key |
YGATYPBGNZFXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
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